Isoindolin-2-yl(pyridin-3-yl)methanone
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Overview
Description
Isoindolin-2-yl(pyridin-3-yl)methanone is a heterocyclic compound that features both isoindoline and pyridine moieties. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science. The presence of both isoindoline and pyridine rings in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoindolin-2-yl(pyridin-3-yl)methanone involves the copper-catalyzed oxidation of pyridin-2-yl-methanes. This reaction typically uses water as the oxygen source under mild conditions . The process involves the direct Csp3-H oxidation of pyridin-2-yl-methanes to form the corresponding methanones.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Isoindolin-2-yl(pyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its reactivity and biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Copper catalysts and water are commonly used for the oxidation of pyridin-2-yl-methanes.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields methanone derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Isoindolin-2-yl(pyridin-3-yl)methanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of isoindolin-2-yl(pyridin-3-yl)methanone involves its interaction with various molecular targets. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain biological pathways, depending on its chemical modifications .
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-yl-methanone: Shares the pyridine moiety but lacks the isoindoline ring.
Isoindoline-1,3-dione: Contains the isoindoline ring but differs in the functional groups attached.
Uniqueness
Isoindolin-2-yl(pyridin-3-yl)methanone is unique due to the combination of isoindoline and pyridine rings in its structure
Properties
IUPAC Name |
1,3-dihydroisoindol-2-yl(pyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c17-14(11-6-3-7-15-8-11)16-9-12-4-1-2-5-13(12)10-16/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWMDIGEVGMIDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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